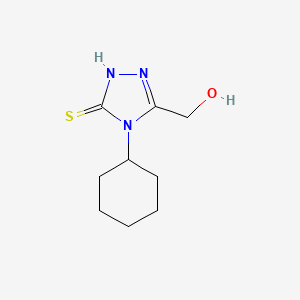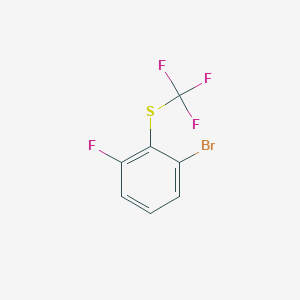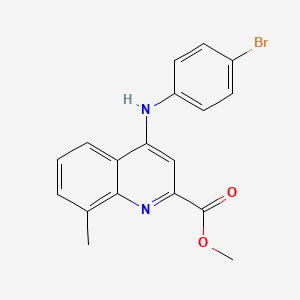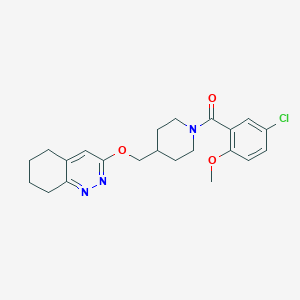
(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” is an organic compound . It has gained attention in scientific research for its potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands were synthesized by the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated with the help of various spectral and physicochemical techniques . Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .Chemical Reactions Analysis
A novel coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines was unexpectedly observed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques . For instance, FT-IR and NMR spectroscopy have been used to identify functional groups and elucidate the structure .Scientific Research Applications
Antifungal Activities
The 1,2,4-triazole ring system is renowned for its antifungal properties. Researchers have synthesized derivatives of this compound and screened them for antifungal activity. The minimal inhibitory concentration (MIC) of these derivatives demonstrated promising results against both Gram-positive and Gram-negative fungi. These findings highlight the potential of “(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” as an antifungal agent .
Anticancer and Anti-Inflammatory Properties
While exploring the therapeutic applications of 1,2,4-triazoles, scientists have identified compounds incorporating this ring structure with anticancer and anti-inflammatory activities. The 1,2,4-triazole derivatives exhibit potential as agents for managing cancer and inflammatory conditions .
Antioxidant Effects
Mercapto- and thione-substituted 1,2,4-triazole derivatives have been investigated as antioxidant agents. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for further study .
Anti-HIV Agents
Certain heterocycles containing the 1,2,4-triazole moiety have shown promise as potent anti-HIV agents. These compounds could contribute to the development of effective therapies against HIV infection .
Other Therapeutic Applications
Various drugs incorporate the 1,2,4-triazole ring system. For instance:
Synthesis and Derivatives
Researchers have synthesized novel derivatives of “(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” using dl-malic acid under microwave irradiation. These derivatives exhibit diverse biological activities, making them intriguing subjects for further investigation .
Mechanism of Action
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound, such as its solubility, stability, and molecular size. These factors can influence how well the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized by the body, and how quickly it is excreted .
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Future Directions
The future directions of research on this compound could involve further exploration of its potential applications in various fields, including its antiproliferative and antioxidant activities . Additionally, more studies could be conducted to further understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
4-cyclohexyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h7,13H,1-6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBVRGNLVCCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)
![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)
![2,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2574591.png)

![Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2574596.png)
![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)
![(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide](/img/structure/B2574598.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)


![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)
![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)